5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Overview
Description
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 1-position, and a carbonyl group at the 2-position of the pyrrolo[2,3-b]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis .
Mode of Action
This compound interacts with FGFRs by binding to the receptor’s kinase domain, inhibiting its activity . This inhibition prevents the receptor from activating its downstream signaling pathways, thereby inhibiting the processes it controls .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. These include the RAS-MEK-ERK pathway and the PI3K-Akt pathway . Both of these pathways are involved in cell proliferation and survival, so their inhibition can lead to decreased tumor growth .
Result of Action
The result of this compound’s action is the inhibition of FGFR activity, leading to decreased cell proliferation and survival . This can result in the reduction of tumor growth in cancers where FGFRs play a significant role .
Biochemical Analysis
Biochemical Properties
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity. This interaction is crucial because FGFRs are involved in cell proliferation, differentiation, and survival. By inhibiting FGFRs, this compound can modulate these cellular processes, making it a potential candidate for cancer therapy .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can inhibit cell proliferation and induce apoptosis by disrupting the FGFR signaling pathway. Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of FGFRs, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of pathways such as RAS-MEK-ERK and PI3K-Akt. These pathways are essential for cell growth and survival, and their inhibition leads to reduced cell proliferation and increased apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that continuous exposure to this compound can result in sustained inhibition of FGFR activity and prolonged anti-proliferative effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits FGFR activity without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and altered metabolic functions have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II reactions, including oxidation, reduction, and conjugation. These metabolic processes influence its bioavailability and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of transport proteins .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the nucleus allows it to interact with nuclear receptors and transcription factors, thereby influencing gene expression and cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions.
Oxidation: Potassium permanganate in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products:
- Substituted derivatives with various functional groups depending on the nucleophile used.
- Oxidized products with additional oxygen-containing functional groups.
- Reduced alcohol derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is used as a key intermediate in the synthesis of complex organic molecules
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes and receptors. It is used in the development of new therapeutic agents targeting diseases such as cancer, inflammation, and infectious diseases.
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its derivatives are evaluated for their pharmacokinetic and pharmacodynamic properties to identify promising drug candidates.
Industry: The compound finds applications in the agrochemical industry as a precursor for the synthesis of herbicides and pesticides. It is also used in the development of dyes and pigments for various industrial applications.
Comparison with Similar Compounds
1-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one:
5-Fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: The presence of a fluorine atom imparts unique electronic and steric effects, influencing its reactivity and biological activity.
Uniqueness: 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a pharmacophore in drug design. The bromine atom also contributes to the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
5-bromo-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-11-7(12)3-5-2-6(9)4-10-8(5)11/h2,4H,3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEAJJIVIHBUMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1N=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175424-31-4 | |
Record name | 5-bromo-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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